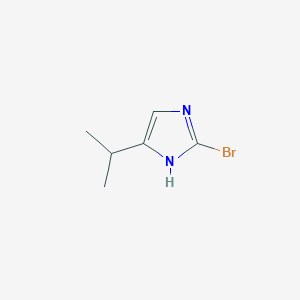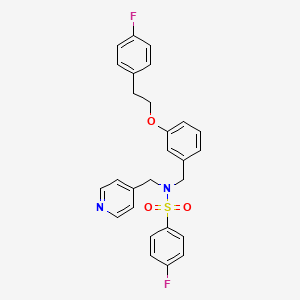
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Fluorophenethoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenethoxy.
Benzylation: The intermediate is then reacted with a benzyl halide to introduce the benzyl group.
Sulfonamide Formation: The benzylated intermediate is reacted with a sulfonyl chloride to form the sulfonamide.
Pyridinylmethylation: Finally, the compound is reacted with a pyridinylmethyl halide to introduce the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinylmethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for bacterial survival or cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)benzenesulfonamide: Lacks the pyridin-4-ylmethyl group.
N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the fluorine atoms.
Uniqueness
The presence of both fluorine atoms and the pyridin-4-ylmethyl group in 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide enhances its biological activity and specificity compared to similar compounds.
特性
分子式 |
C27H24F2N2O3S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
4-fluoro-N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H24F2N2O3S/c28-24-6-4-21(5-7-24)14-17-34-26-3-1-2-23(18-26)20-31(19-22-12-15-30-16-13-22)35(32,33)27-10-8-25(29)9-11-27/h1-13,15-16,18H,14,17,19-20H2 |
InChIキー |
ZGOCPSIGBBDQTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCC2=CC=C(C=C2)F)CN(CC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


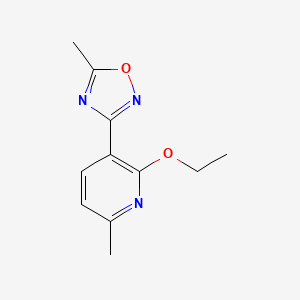
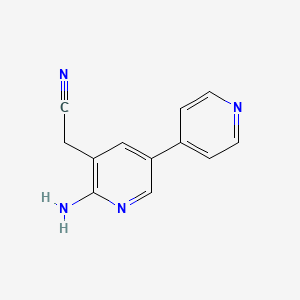
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)
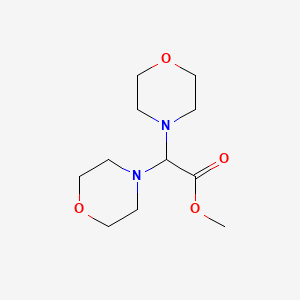
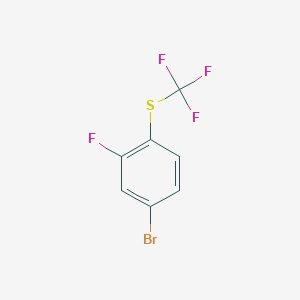
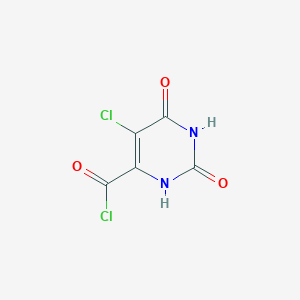

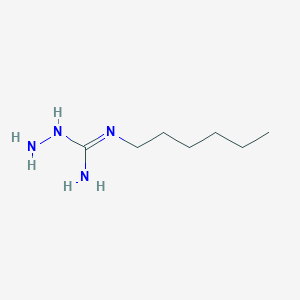
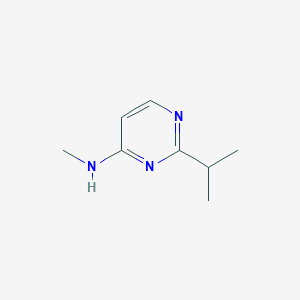
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
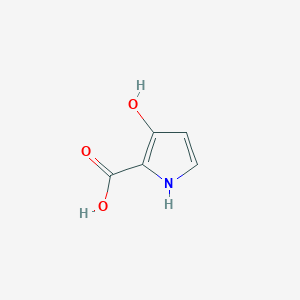
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)

